Fmoc-tyr(ME)-OH
CAS No.: 77128-72-4
Cat. No.: VC21539882
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77128-72-4 |
---|---|
Molecular Formula | C25H23NO5 |
Molecular Weight | 417.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 |
Standard InChI Key | JYQODLWFOPCSCS-QHCPKHFHSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Structure
Fmoc-Tyr(ME)-OH is characterized by its unique structure that combines the amino acid tyrosine with specific protective and functional modifications. The compound possesses an L-configuration at its alpha carbon, indicating its stereochemistry is maintained from natural L-tyrosine. The structural features include a methylated phenolic hydroxyl group (creating the methoxy functionality) and the Fmoc protection group attached to the amino nitrogen.
Basic Chemical Information
Fmoc-Tyr(ME)-OH is identified by several chemical identifiers which are summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine |
Common Synonyms | Fmoc-Tyr(Me)-OH, Fmoc-O-methyl-L-tyrosine, N-Fmoc-4-methoxy-L-phenylalanine |
CAS Number | 77128-72-4 |
Molecular Formula | C₂₅H₂₃NO₅ |
Molecular Weight | 417.45 g/mol |
Structure | Contains tyrosine with O-methyl group and N-Fmoc protection |
The molecular structure features a fluorenylmethyloxycarbonyl (Fmoc) group attached to the alpha-amino group of tyrosine, while the phenolic hydroxyl group is methylated to form a methoxy group. This dual modification creates a compound that possesses both hydrophobic and hydrophilic regions, contributing to its particular chemical behavior in solution .
Structural Characteristics
The structure of Fmoc-Tyr(ME)-OH includes several key moieties that contribute to its functionality in peptide synthesis:
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The Fmoc protecting group: A bulky, hydrophobic structure that protects the alpha-amino group during peptide synthesis, can be selectively removed under basic conditions.
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The methylated phenolic group: The methoxy group replaces the hydroxyl group of tyrosine, preventing unwanted side reactions during peptide synthesis.
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The carboxylic acid group: Remains unprotected, allowing for coupling reactions in peptide synthesis.
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The chiral center: Maintains the L-configuration, ensuring stereochemical integrity during synthesis .
Physical and Chemical Properties
Fmoc-Tyr(ME)-OH possesses distinctive physical and chemical properties that make it suitable for its applications in peptide chemistry. These properties influence its handling, storage, and reactivity in various synthetic procedures.
Physical Appearance and Solubility
Fmoc-Tyr(ME)-OH typically appears as a white to off-white crystalline powder. Its solubility profile is characteristic of many Fmoc-protected amino acids, being insoluble in water but readily soluble in various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM) .
Chemical Reactivity
Fmoc-Tyr(ME)-OH participates in several key chemical reactions relevant to peptide synthesis:
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Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, releasing the free amine for subsequent coupling reactions.
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Peptide Coupling: The carboxylic acid group readily forms amide bonds with free amines when activated with appropriate coupling reagents.
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Side Chain Stability: The methoxy group on the phenyl ring remains stable under conditions used for Fmoc deprotection and peptide coupling, providing orthogonal protection .
Synthesis Methods
Several methods have been documented for the synthesis of Fmoc-Tyr(ME)-OH, with variations depending on the starting materials and required purity of the final product. The synthesis generally involves the protection of the amino group and methylation of the phenolic hydroxyl group.
Standard Synthetic Route
A common synthetic approach for Fmoc-Tyr(ME)-OH involves the following steps:
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Starting from L-tyrosine or a suitable derivative
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Protection of the amino group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base
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Methylation of the phenolic hydroxyl group using methyl iodide and a base such as potassium carbonate
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Purification through crystallization or chromatographic methods
Alternative Synthesis from Fmoc-Tyr(OMe)-OMe
Research has documented an alternative synthetic pathway starting from Fmoc-Tyr(OMe)-OMe:
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Under argon atmosphere, anhydrous THF is added to Fmoc-Tyr(OMe)-OMe and MgI₂
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The suspension is heated in a sealed reactor using microwave irradiation at 120°C
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After reaction, a Na₂S₂O₃ aqueous solution is added
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The product is isolated either by preparative HPLC or through extraction with ethyl acetate, followed by washing, drying, and lyophilization
This method reportedly yields Fmoc-Tyr(ME)-OH with a 96% yield .
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthetic protocols for Fmoc-Tyr(ME)-OH, offering benefits such as:
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Reduced reaction time
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Improved yield
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Enhanced purity
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More environmentally friendly conditions
This approach represents a significant advancement in the green chemistry applications for the synthesis of protected amino acids .
Applications in Peptide Chemistry
Fmoc-Tyr(ME)-OH serves as a key building block in modern peptide chemistry, with its primary applications centered around solid-phase peptide synthesis (SPPS) and related techniques.
Role in Solid-Phase Peptide Synthesis
In SPPS, Fmoc-Tyr(ME)-OH offers several advantages:
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Orthogonal Protection Strategy: The Fmoc group can be selectively removed with bases like piperidine while other acid-labile protecting groups remain intact.
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Prevention of Side Reactions: The methylated hydroxyl group prevents unwanted acylation of the phenolic oxygen during coupling reactions.
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Enhanced Efficiency: Using Fmoc-Tyr(ME)-OH eliminates the consumption of activated amino acids in unproductive side reactions with exposed tyrosine side chains.
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Improved Peptide Purity: By preventing side reactions, the use of this protected tyrosine derivative leads to higher purity final peptide products .
Research Applications
Fmoc-Tyr(ME)-OH has found application in diverse research fields, particularly in proteomics, drug development, and bioconjugation technologies.
Proteomics Studies
In proteomics research, Fmoc-Tyr(ME)-OH serves as a valuable tool for:
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Creating modified peptides for structural studies
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Developing peptide-based probes for protein interactions
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Studying post-translational modifications of proteins
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Analyzing protein-protein interactions through synthetic peptide approaches
Pharmaceutical Research
The pharmaceutical industry utilizes Fmoc-Tyr(ME)-OH in various drug development applications:
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Synthesis of peptide-based drug candidates
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Development of peptide mimetics with improved pharmacological properties
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Creation of peptidomimetic inhibitors for enzyme targets
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Structure-activity relationship studies of tyrosine-containing bioactive peptides
Bioconjugation Applications
The compound plays a significant role in bioconjugation techniques:
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Attachment of biomolecules to surfaces for biosensor development
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Creation of peptide-drug conjugates for targeted delivery
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Development of imaging agents through conjugation with reporter molecules
Comparison with Similar Compounds
Fmoc-Tyr(ME)-OH is one of several protected tyrosine derivatives used in peptide chemistry. Understanding the similarities and differences between these compounds helps researchers select the most appropriate reagent for specific applications.
Comparison with Other Protected Tyrosine Derivatives
Table showing key differences between common protected tyrosine derivatives:
Compound | Protection Group | Side Chain Protection | MW (g/mol) | Key Applications | Deprotection Conditions |
---|---|---|---|---|---|
Fmoc-Tyr(ME)-OH | Fmoc (amino) | Methyl (phenol) | 417.45 | General SPPS, proteomics | Base (piperidine) |
Fmoc-Tyr(tBu)-OH | Fmoc (amino) | tert-Butyl (phenol) | 459.53 | SPPS of larger peptides | Base (amino), Acid (side chain) |
Fmoc-Tyr-OH | Fmoc (amino) | None | 403.43 | Simple peptides | Base (piperidine) |
Fmoc-Tyr(TBDMS)-OH | Fmoc (amino) | TBDMS (phenol) | ~517 | Fluoride-sensitive applications | Base (amino), Fluoride (side chain) |
The choice between these derivatives depends on the specific requirements of the peptide synthesis project, including:
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Size and complexity of the target peptide
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Presence of other functional groups requiring orthogonal protection
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Deprotection conditions compatible with the entire peptide sequence
D vs. L Stereoisomers
Fmoc-Tyr(ME)-OH exists in both L and D stereoisomers, with the L-form being derived from natural L-tyrosine and the D-form representing the enantiomer. While the L-form is more commonly used for natural peptide synthesis, the D-form (Fmoc-D-Tyr(ME)-OH, CAS: 201335-88-8) has specific applications in the development of:
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Peptides with enhanced proteolytic stability
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Peptidomimetics with altered conformational properties
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Bioactive peptides with modified receptor binding profiles
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Research tools for studying peptide structure-activity relationships
Biological Relevance and Activity
While Fmoc-Tyr(ME)-OH itself is primarily a synthetic intermediate rather than a bioactive compound, its relevance to biological systems stems from its role in creating peptides with particular biological activities.
Applications in Biological Research
Peptides synthesized using Fmoc-Tyr(ME)-OH have been applied in various biological research contexts:
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Studies on tyrosine phosphorylation pathways
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Investigation of tyrosine-mediated protein-protein interactions
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Development of tyrosine-containing peptide inhibitors
Relevance to Tyrosine Biochemistry
Tyrosine is an amino acid with significant biological roles:
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It is one of the few amino acids that can be phosphorylated, which alters the physical properties of peptides and proteins
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It serves as a precursor for the formation of thyroid hormones
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It plays roles in various signaling cascades through phosphorylation/dephosphorylation
Fmoc-Tyr(ME)-OH enables the incorporation of tyrosine into synthetic peptides, allowing researchers to study these important biological processes using well-defined model systems .
Quality Control and Analysis
Ensuring the purity and identity of Fmoc-Tyr(ME)-OH is crucial for its successful application in peptide synthesis. Various analytical methods are employed for quality control of this compound.
Analytical Methods
The following analytical techniques are commonly used to assess the quality of Fmoc-Tyr(ME)-OH:
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High-Performance Liquid Chromatography (HPLC): To determine purity, typically showing ≥99.0% for high-quality material
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Thin-Layer Chromatography (TLC): Used for identity confirmation and purity assessment (≥98%)
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Infrared Spectroscopy (IR): For structural verification
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Nuclear Magnetic Resonance (NMR): To confirm structural details and assess purity
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Mass Spectrometry: For molecular weight confirmation and identification of potential impurities
Quality Parameters
Commercial Fmoc-Tyr(ME)-OH typically meets the following quality specifications:
Parameter | Specification | Analytical Method |
---|---|---|
Appearance | White to slight yellow powder | Visual |
Identity | Passes test | IR Spectroscopy |
Purity | ≥98% | TLC |
Assay | ≥99.0% | HPLC (area%) |
Enantiomeric Purity | ≥99.5% (a/a) | Chiral HPLC |
Water Content | ≤1.00% | Karl Fischer Titration |
Solubility | Clearly soluble in DMF (1 mmole in 2 mL) | Visual |
Assay (acidimetric) | ≥93.0% | Titration |
These specifications ensure that the compound is suitable for its intended applications in peptide synthesis and research .
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